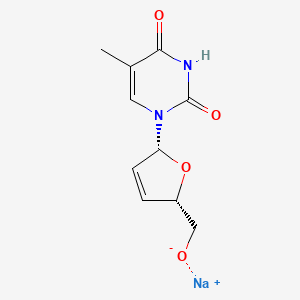
Vigabatrin Hydrochloride
Übersicht
Beschreibung
Vigabatrinhydrochlorid ist eine pharmazeutische Verbindung, die hauptsächlich als Antikonvulsivum eingesetzt wird. Es ist ein Analogon der Gamma-Aminobuttersäure (GABA), dem wichtigsten inhibitorischen Neurotransmitter im zentralen Nervensystem. Vigabatrinhydrochlorid wird zur Behandlung refraktärer komplexer Partial-Anfälle und infantiler Spasmen eingesetzt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Vigabatrinhydrochlorid umfasst mehrere Schritte. Eine gängige Methode beginnt mit der Reduktion von 4-Amino-5-yn-hexansäure unter Verwendung von Lindlar-Katalysator (5 % Pd/CaCO3/PbO2) in Gegenwart von Pyridin und Wasserstoffatmosphäre . Eine andere Methode beinhaltet die Reaktion von 1,4-Dichlor-2-buten mit Diethylmalonat unter basischen Bedingungen, um 2-Vinylcyclopropan-1,1-diethyldicarboxylat zu erzeugen, das dann mit Ammoniak unter Druck zu 3-Carboxamido-5-vinyl-2-pyrrolidon umgesetzt wird. Dieser Zwischenstoff wird unter sauren Bedingungen weiter hydrolysiert, um 4-Amino-5-hexensäure zu bilden .
Industrielle Produktionsmethoden
Die industrielle Produktion von Vigabatrinhydrochlorid umfasst typischerweise die Hydrolyse der Verbindung I unter alkalischen Bedingungen, gefolgt von Extraktions- und Reinigungsschritten, um eine hohe Reinheit zu erzielen . Der Prozess kann die Verwendung von organischen Lösungsmitteln und pH-Anpassungen beinhalten, um das gewünschte Produkt zu isolieren .
Wirkmechanismus
Target of Action
Vigabatrin primarily targets gamma-aminobutyric acid transaminase (GABA-T) . GABA-T is the enzyme responsible for the metabolism of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system .
Mode of Action
Vigabatrin works by irreversibly inhibiting GABA-T , thereby increasing the levels of circulating GABA . This increase in GABA functions as a brake on the excitatory processes that can initiate seizure activity .
Biochemical Pathways
The primary biochemical pathway affected by Vigabatrin is the GABAergic pathway . By inhibiting GABA-T, Vigabatrin prevents the breakdown of GABA, leading to an increase in GABA concentrations in the brain . This results in enhanced inhibitory effects on neuronal activity, thereby reducing the likelihood of seizure initiation .
Pharmacokinetics
Vigabatrin is rapidly absorbed after oral ingestion, with a bioavailability of 60–80% . The elimination half-life of Vigabatrin is 5–8 hours in young adults and 12–13 hours in the elderly . Despite its short half-life and relatively low concentration in cerebrospinal fluid, Vigabatrin can increase GABA concentration in the brain for more than a week after a single dose in humans .
Result of Action
The primary result of Vigabatrin’s action is a significant and persistent decrease in seizure activity . By increasing GABA concentrations in the brain, Vigabatrin enhances the inhibitory effects on neuronal activity, thereby reducing the likelihood of seizure initiation . It’s important to note that vigabatrin is generally used only in cases of treatment-resistant epilepsy due to the risk of permanent vision loss .
Action Environment
The efficacy and stability of Vigabatrin can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s age, renal function, and the presence of other medications . Furthermore, the risk of vision loss associated with Vigabatrin use necessitates careful monitoring of patients, particularly those with pre-existing ophthalmic conditions .
Biochemische Analyse
Biochemical Properties
Vigabatrin Hydrochloride interacts with the enzyme GABA transaminase, inhibiting it irreversibly . This results in an increase in GABA concentrations in the brain . The increase in GABA functions as a brake on the excitatory processes that can initiate seizure activity .
Cellular Effects
This compound influences cell function by increasing the levels of GABA, an inhibitory neurotransmitter . This increase in GABA can inhibit the propagation of abnormal hypersynchronous discharges, thereby reducing seizure activity .
Molecular Mechanism
The mechanism of action of this compound involves the irreversible inhibition of GABA transaminase (GABA-T), the enzyme responsible for the catabolism of GABA . This inhibition results in increased levels of GABA in the brain .
Temporal Effects in Laboratory Settings
This compound has a profound effect of increasing GABA concentration in the brain for more than a week after a single dose in humans . This effect persists steadily over years of this compound administration .
Dosage Effects in Animal Models
In animal models, this compound has been shown to completely eliminate the psychophysical evidence of tinnitus at moderate dose levels . The effects of this compound can vary with different dosages .
Metabolic Pathways
This compound is involved in the metabolic pathway of GABA. It inhibits the enzyme responsible for GABA metabolism, thereby increasing levels of circulating GABA .
Transport and Distribution
It is known that this compound increases brain GABA levels .
Subcellular Localization
It is known that this compound increases GABA levels in the brain, suggesting that it may be localized in areas where GABA is present .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of vigabatrin hydrochloride involves several steps. One common method starts with the reduction of 4-amino-5-yne-hexanoic acid using Lindlar catalyst (5% Pd/CaCO3/PbO2) in the presence of pyridine and hydrogen atmosphere . Another method involves the reaction of 1,4-dichloro-2-butene with diethyl malonate under basic conditions to produce 2-vinyl cyclopropane-1,1-diethyldicarboxylate, which is then reacted with ammonia under pressure to form 3-carboxamido-5-vinyl-2-pyrrolidone. This intermediate is further hydrolyzed under acidic conditions to form 4-amino-5-hexenoic acid .
Industrial Production Methods
Industrial production of this compound typically involves the hydrolysis of compound I under alkaline conditions, followed by extraction and purification steps to achieve high purity . The process may include the use of organic solvents and pH adjustments to isolate the desired product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Vigabatrinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Vigabatrin kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Die Reduktion von 4-Amino-5-yn-hexansäure zu 4-Amino-5-hexensäure ist ein Schlüsselschritt in ihrer Synthese.
Substitution: Substitutionsreaktionen können an der Aminogruppe oder der Vinylgruppe auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Lindlar-Katalysator und Wasserstoffatmosphäre werden für die selektive Reduktion verwendet.
Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von Vigabatrin, die für weitere pharmazeutische Anwendungen verwendet werden können.
Wissenschaftliche Forschungsanwendungen
Vigabatrinhydrochlorid hat eine breite Palette wissenschaftlicher Forschungsanwendungen:
Chemie: Wird als Modellverbindung für die Untersuchung von GABA-Analoga und deren Interaktionen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf die Neurotransmitterspiegel und die neuronale Aktivität.
Medizin: Wird hauptsächlich zur Behandlung von Epilepsie und infantilen Spasmen eingesetzt
Industrie: Wird bei der Entwicklung neuer Antikonvulsiva und als Referenzverbindung in der pharmazeutischen Forschung verwendet.
Wirkmechanismus
Vigabatrinhydrochlorid übt seine Wirkung aus, indem es irreversibel das Enzym GABA-Transaminase (GABA-T) hemmt, das für den Abbau von GABA verantwortlich ist . Diese Hemmung führt zu erhöhten GABA-Spiegeln im Gehirn, was seine inhibitorischen Wirkungen auf die neuronale Aktivität verstärkt und das Auftreten von Anfällen reduziert . Die Erhöhung von GABA wirkt als Bremse für die exzitatorischen Prozesse, die Krampfanfälle auslösen können .
Wissenschaftliche Forschungsanwendungen
Vigabatrin hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying GABA analogs and their interactions.
Biology: Investigated for its effects on neurotransmitter levels and neuronal activity.
Medicine: Primarily used in the treatment of epilepsy and infantile spasms
Industry: Used in the development of new anticonvulsant drugs and as a reference compound in pharmaceutical research.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Gabapentin: Ein weiteres GABA-Analogon, das als Antikonvulsivum und bei neuropathischen Schmerzen eingesetzt wird.
Tiagabin: Hemmt die GABA-Wiederaufnahme und erhöht so die GABA-Spiegel im synaptischen Spalt.
Levetiracetam: Ein Antikonvulsivum mit einem anderen Wirkmechanismus, das an das synaptische Vesikelprotein 2A bindet.
Einzigartigkeit von Vigabatrinhydrochlorid
Vigabatrinhydrochlorid ist einzigartig in seiner irreversiblen Hemmung von GABA-T, die zu einem anhaltenden Anstieg der GABA-Spiegel führt . Dieser Mechanismus unterscheidet es von anderen Antikonvulsiva, die entweder die GABAerge Aktivität über andere Wege verstärken oder andere Aspekte der neuronalen Erregbarkeit ansprechen .
Eigenschaften
IUPAC Name |
4-aminohex-5-enoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-5(7)3-4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNKOYLPAMUOHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CCC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


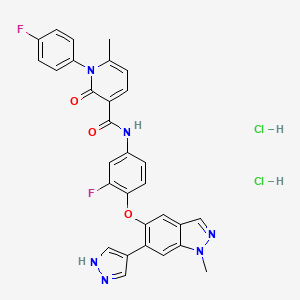
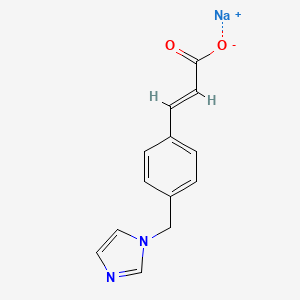


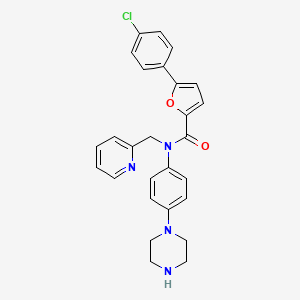

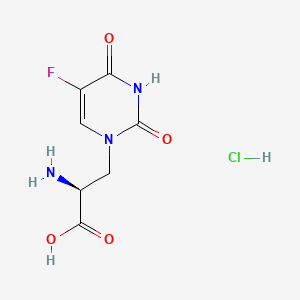
![N-[2-[[5-fluoro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride](/img/structure/B1139147.png)
![2-[1-[[2-(5-Fluoro-1H-indol-4-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-6-yl]methyl]piperidin-4-yl]propan-2-ol](/img/structure/B1139148.png)

![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B1139152.png)

